![molecular formula C14H8ClF3N2O B3031428 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile CAS No. 339029-95-7](/img/structure/B3031428.png)

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with basic building blocks. For instance, the synthesis of 4-Phenyl-3-oxobutanenitrile is achieved through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . This process indicates that similar nitrile compounds can be synthesized using acetonitrile as a starting material, which may be applicable to the synthesis of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile.

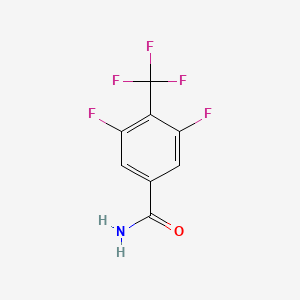

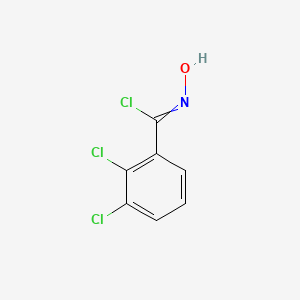

Molecular Structure Analysis

While the exact molecular structure of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile is not discussed, the papers provide information on the structure of related compounds. The presence of a nitrile group is a common feature, which is known to influence the reactivity and electronic properties of the molecule . The substitution pattern on the aromatic rings and the presence of heteroatoms like nitrogen in the pyridine ring are also important structural features that can affect the molecule's behavior.

Chemical Reactions Analysis

The papers describe the reactivity of nitrile-containing compounds, which can be used to infer the reactivity of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile. For example, the hydrazone and dimethylaminomethylidene derivatives of 4-Phenyl-3-oxobutanenitrile are used as starting materials for synthesizing various heterocycles . Similarly, the compound 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile reacts with hydrazine hydrate to form hydrazinocarbonyl derivatives . These reactions suggest that the nitrile group can participate in various chemical transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Formation of Arylazonicotinic Acid Derivatives : A study by Zaky et al. (2012) describes the reaction of functionally substituted and heteroaromatic substituted acetonitrile, including compounds similar to the one , to yield arylazonicotinic acid derivatives and polynuclear pyridine derivatives, highlighting its potential in synthesizing complex organic structures (Zaky et al., 2012).

Radical Cyanomethylation/Arylation : In another study, Pan et al. (2015) explored the radical cyanomethylation/arylation of arylacrylamides to access oxindoles with acetonitrile as the radical precursor. This shows the chemical's role in C-H bond functionalization (Pan, Zhang, & Zhu, 2015).

Synthesis of Pyridine and Fused Pyridine Derivatives : Al-Issa (2012) conducted a study focusing on the synthesis of new series of pyridine and fused pyridine derivatives, again demonstrating the compound's utility in complex organic synthesis (Al-Issa, 2012).

Photophysical and Chemical Properties

Spectrophotometric Basicity Scale in Acetonitrile : Kaljurand et al. (2000) created a self-consistent spectrophotometric basicity scale in acetonitrile, involving compounds like the one . This research aids in understanding the basicity of various bases in acetonitrile (Kaljurand et al., 2000).

Fluorescence Emission Studies : Ozturk, Alp, & Ertekin (2007) investigated the photophysical properties of azlactone derivatives in solvents including acetonitrile. This study highlights the potential of such compounds in monitoring ions like Fe3+ (Ozturk, Alp, & Ertekin, 2007).

Photochemical Activation of Ruthenium(II)-Pyridylamine Complexes : Kojima et al. (2011) explored the photochemical activation of Ruthenium(II)-acetonitrile complexes, including those with pyridine derivatives, indicating the potential for organic substrate oxygenation (Kojima et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins .

Mode of Action

It’s known that the trifluoromethyl group (-cf3) attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to cause changes in cellular functions and structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O/c15-12-7-10(14(16,17)18)8-20-13(12)21-11-3-1-9(2-4-11)5-6-19/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYDRKDLUFLJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378768 | |

| Record name | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yloxy]phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339029-95-7 | |

| Record name | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yloxy]phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)